Arsonic acid, (4-diazenylphenyl)-

Catalog No.
S14995229
CAS No.
84288-82-4
M.F
C6H7AsN2O3
M. Wt
230.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsonic acid, (4-diazenylphenyl)-

CAS Number

84288-82-4

Product Name

Arsonic acid, (4-diazenylphenyl)-

IUPAC Name

(4-diazenylphenyl)arsonic acid

Molecular Formula

C6H7AsN2O3

Molecular Weight

230.05 g/mol

InChI

InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12)

InChI Key

VCERAMMBRIAVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)[As](=O)(O)O

Arsonic acid, specifically (4-diazenylphenyl)-, is an organoarsenic compound characterized by the presence of a diazenyl group attached to a phenyl ring that also bears an arsonic acid functional group. This compound is structurally related to arsanilic acid, which has been historically significant in medicinal chemistry. Arsonic acid derivatives have been studied for their potential biological activities and applications in various fields, including agriculture and pharmaceuticals.

The compound's general formula can be represented as C6H5N2O3AsC_6H_5N_2O_3As, indicating the presence of arsenic in its structure. The diazenyl group, characterized by the -N=N- linkage, contributes to its unique chemical properties and reactivity.

Due to their functional groups. Notable reactions include:

  • Electrophilic Aromatic Substitution: The arsonic acid moiety can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reduction and Oxidation: These compounds can be oxidized to form different oxidation states of the arsonic acid moiety or reduced to yield amines or other derivatives .
  • Coupling Reactions: Arsonic acids can react with diazotized compounds to form azo dyes, which are significant in dye chemistry .

The synthesis of arsonic acid can be achieved through several methods:

  • Electrophilic Aromatic Substitution: The classic method involves the reaction of aniline with arsenic acid. This method was first reported by Antoine Béchamp in 1863 and remains foundational in organoarsenic chemistry:
    C6H5NH2+H3AsO4H2NC6H4AsO3H2+H2OC_6H_5NH_2+H_3AsO_4\rightarrow H_2NC_6H_4AsO_3H_2+H_2O
  • Coupling Reactions: Recent advancements have introduced coupling reactions involving diazotized arsanilic acid with various substrates, expanding the synthetic repertoire of arsonic acids .

Arsonic acids have found applications in several domains:

  • Agriculture: Used as growth promoters in animal feed.
  • Dye Chemistry: The ability to form azo compounds makes them valuable in dye production.
  • Analytical Chemistry: Utilized as reagents for detecting nitrites and other compounds in laboratory settings .

Research into the interactions of arsonic acids with biological systems is ongoing. Studies have focused on:

  • Toxicity Assessments: Understanding the toxicological profiles of arsonic acids is crucial due to their arsenic content.
  • Mechanisms of Action: Investigating how these compounds exert their biological effects at the molecular level.

Arsonic acid shares similarities with several other organoarsenic compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Arsanilic AcidAminophenyl arsenic acid; contains an amino groupHistorical use as a drug
Phenylarsonic AcidSimilar structure but lacks diazenyl functionalityUsed primarily as a veterinary additive
4-Amino-2-nitrophenylarsonic AcidContains nitro and amino groupsPotential for diverse chemical reactivity

Unique Aspects

The presence of the diazenyl group in (4-diazenylphenyl)- distinguishes it from related compounds, influencing both its reactivity and potential applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

229.967262 g/mol

Monoisotopic Mass

229.967262 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-11

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